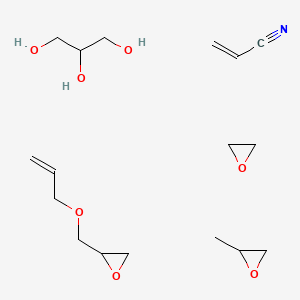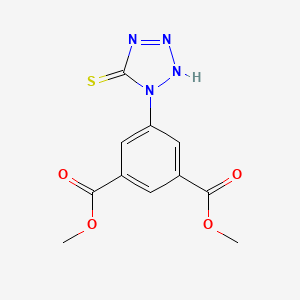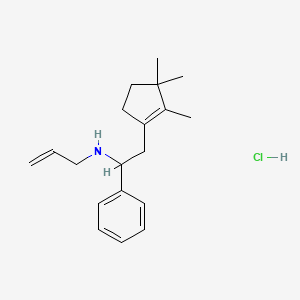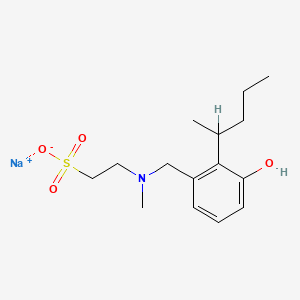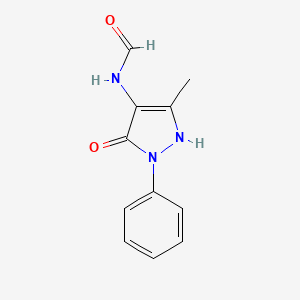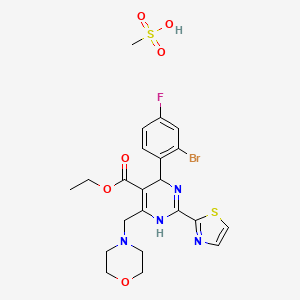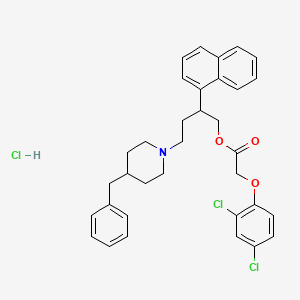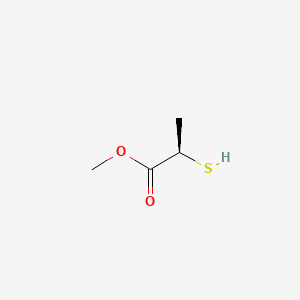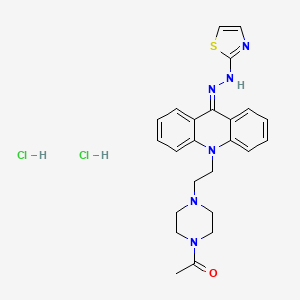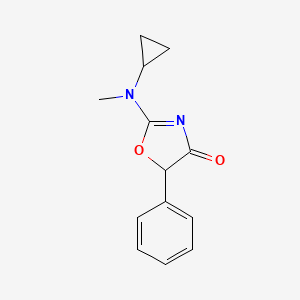
N-Methylcyclazodone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylcyclazodone is a centrally acting stimulant drug that belongs to the class of oxazolidinones. It is structurally related to cyclazodone and was developed as a potential nootropic and stimulant. The compound has gained attention for its potential cognitive-enhancing and stimulant effects, although it is not approved for medical use and is primarily available for research purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylcyclazodone involves several steps. One common method starts with the reaction of α-chlorophenylacetyl chloride with 1-cyclopropylurea to form an intermediate amide. This intermediate is then treated with sodium ethoxide to form the oxazolidinone ring, resulting in the formation of cyclazodone. The methylation of cyclazodone at the nitrogen atom produces this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. the synthesis process described above can be scaled up for larger production if needed.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylcyclazodone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of this compound.
Applications De Recherche Scientifique
N-Methylcyclazodone has several scientific research applications, including:
Chemistry: It is used as a research chemical to study its chemical properties and reactions.
Biology: Researchers investigate its effects on biological systems, particularly its stimulant and cognitive-enhancing properties.
Medicine: Although not approved for medical use, it is studied for its potential therapeutic effects on conditions like attention deficit hyperactivity disorder (ADHD) and cognitive fatigue.
Industry: The compound is explored for its potential use in developing new nootropic and stimulant drugs
Mécanisme D'action
The exact mechanism of action of N-Methylcyclazodone is not fully understood. it is believed to increase the availability of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain by blocking their reuptake. This leads to increased energy, improved mood, and decreased anxiety. The compound’s stimulant effects are thought to be mediated through its action on the central nervous system .
Comparaison Avec Des Composés Similaires
N-Methylcyclazodone is similar to other stimulant compounds such as:
Cyclazodone: Structurally related and shares similar stimulant properties.
Pemoline: An older stimulant drug with a similar mechanism of action but higher toxicity.
4-Methylaminorex: Another stimulant with similar effects but different chemical structure.
Uniqueness
This compound is unique in its balance of stimulant and cognitive-enhancing effects with relatively lower toxicity compared to some other stimulants. Its longer duration of action and potential nootropic benefits make it a compound of interest for further research .
Propriétés
Numéro CAS |
14461-92-8 |
|---|---|
Formule moléculaire |
C13H14N2O2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
2-[cyclopropyl(methyl)amino]-5-phenyl-1,3-oxazol-4-one |
InChI |
InChI=1S/C13H14N2O2/c1-15(10-7-8-10)13-14-12(16)11(17-13)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
Clé InChI |
FFWGGFGJVZVGOW-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CC1)C2=NC(=O)C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


